molecular formula C15H14O4S B6409209 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261907-26-9

5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409209
CAS RN: 1261907-26-9
M. Wt: 290.3 g/mol
InChI Key: MMGODHVECDHTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid (MMPB) is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 135-137 °C. MMPB is a common reagent used in organic synthesis, and has been studied for its potential to act as a corrosion inhibitor, antioxidant, and antifungal agent. In addition, it has been used in the synthesis of various pharmaceuticals and other organic compounds. In

Scientific Research Applications

5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential to act as a corrosion inhibitor, antioxidant, and antifungal agent. In addition, it has been used in the synthesis of various pharmaceuticals and other organic compounds. 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been used as a corrosion inhibitor in a variety of metal alloys, including aluminum, copper, and steel. It has also been used to protect against the corrosion of concrete structures. In addition, 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential to act as an antioxidant, reducing the formation of free radicals. Finally, 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential to act as an antifungal agent, inhibiting the growth of a variety of fungi.

Mechanism of Action

The exact mechanism of action of 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% acts by complexing with metal ions, forming a protective layer on the metal surface. This layer prevents the metal from reacting with oxygen and other corrosive agents. In addition, 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% is believed to act as an antioxidant by scavenging free radicals, reducing their formation and preventing oxidative damage. Finally, 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% is believed to act as an antifungal agent by binding to fungal cell walls, preventing the growth and spread of fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% have not been extensively studied. However, it is believed that 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% is not toxic to humans or animals. In addition, 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% is not believed to have any carcinogenic or mutagenic properties. As a result, it is considered to be safe for use in scientific research applications.

Advantages and Limitations for Lab Experiments

5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% has several advantages for use in lab experiments. First, it is a relatively inexpensive reagent and can be easily synthesized. Second, it is a relatively stable compound and can be stored for long periods of time. Finally, it is non-toxic and can be safely handled in the laboratory.
However, there are some limitations to using 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% in lab experiments. First, it is a relatively weak reagent and may not be suitable for use in some applications. Second, it is not soluble in water and must be used in an organic solvent. Finally, it is not very reactive and may not be suitable for use in some reactions.

Future Directions

There are several potential future directions for the use of 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95%. First, it may be possible to use 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% as a corrosion inhibitor in a wider range of metal alloys. Second, it may be possible to use 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% as an antioxidant in a wider range of applications. Third, it may be possible to use 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% as an antifungal agent in a wider range of applications. Fourth, it may be possible to use 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% to synthesize a wider range of pharmaceuticals and other organic compounds. Finally, it may be possible to use 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% to develop new and improved methods for organic synthesis.

Synthesis Methods

5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-methylsulfonylphenol and 5-bromomethylbenzoic acid in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95%, as well as a byproduct, sodium bromide. Another method involves the reaction of 4-methylsulfonylphenol and 5-methylbenzoic acid in the presence of a base, such as potassium carbonate. This reaction produces 5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid, 95% as well as a byproduct, potassium bromide.

properties

IUPAC Name

5-methyl-2-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-10-3-8-13(14(9-10)15(16)17)11-4-6-12(7-5-11)20(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGODHVECDHTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691642
Record name 4'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-methylsulfonylphenyl)benzoic acid

CAS RN

1261907-26-9
Record name 4'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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